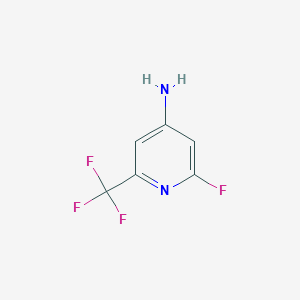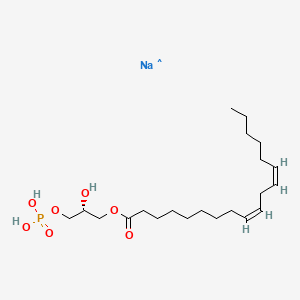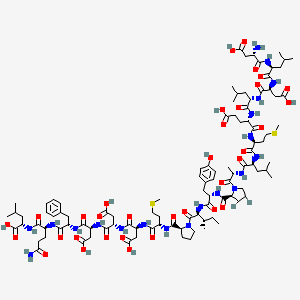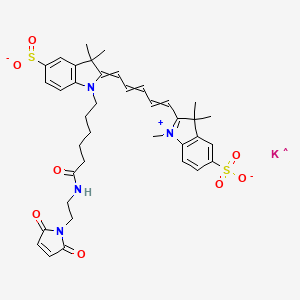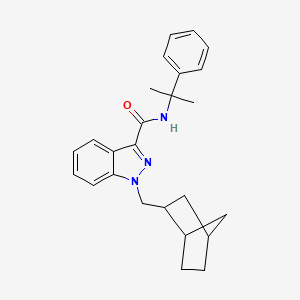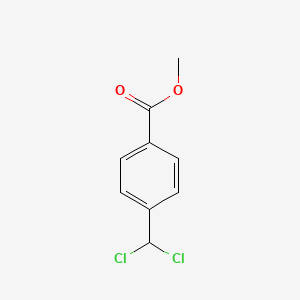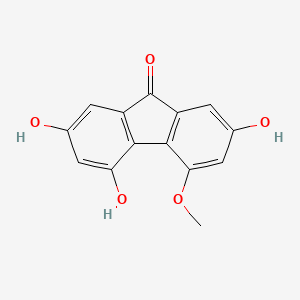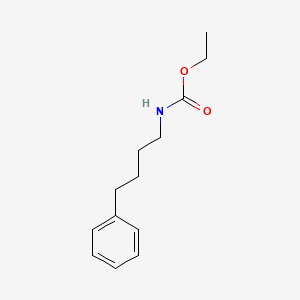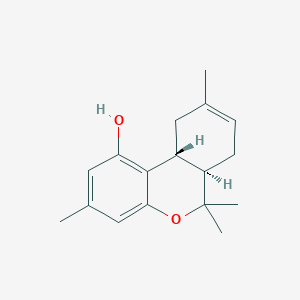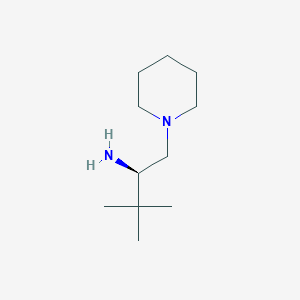
(R)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is a chiral amine compound featuring a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutan-2-one and piperidine.
Reductive Amination: The key step involves the reductive amination of 3,3-dimethylbutan-2-one with piperidine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring allows the compound to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study.
Comparaison Avec Des Composés Similaires
(S)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine: The enantiomer of the compound, which may exhibit different biological activities.
N-Methylpiperidine: A structurally similar compound with a methyl group on the nitrogen atom.
Piperidine: The parent compound, which lacks the dimethylbutyl substituent.
Uniqueness: ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is unique due to its chiral nature and the presence of the 3,3-dimethylbutyl group, which can influence its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound in the development of enantioselective drugs and other specialized applications.
Propriétés
Formule moléculaire |
C11H24N2 |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
(2R)-3,3-dimethyl-1-piperidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)10(12)9-13-7-5-4-6-8-13/h10H,4-9,12H2,1-3H3/t10-/m0/s1 |
Clé InChI |
HBVFNLLTORWUQS-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)[C@H](CN1CCCCC1)N |
SMILES canonique |
CC(C)(C)C(CN1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


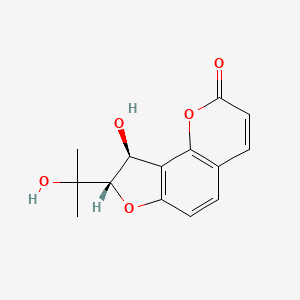
![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)

